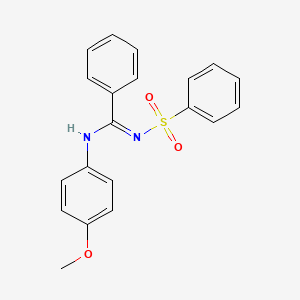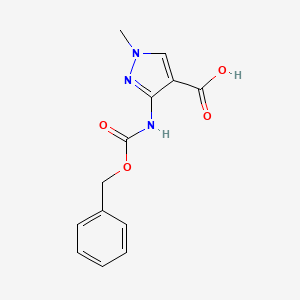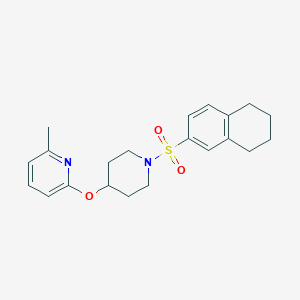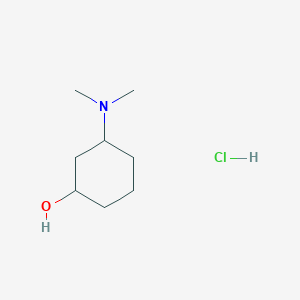![molecular formula C18H13Cl2N5O B2577392 3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888426-97-9](/img/structure/B2577392.png)
3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule that falls under the category of triazolopyrimidines . Triazolopyrimidines are a class of compounds known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The molecule also contains chloro-methylphenyl groups attached to the triazolopyrimidine core .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Potential
Research has identified pyrimidine derivatives, including structures similar to 3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, as compounds with significant biological activity. These compounds have been synthesized and characterized for their potential in various scientific applications, particularly focusing on their antimicrobial and anticancer properties.
Antimicrobial Activity : Pyrimidine derivatives have been synthesized and tested for their antibacterial activity against various microbial strains. Compounds similar to 3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one demonstrated inhibitory effects against a range of bacteria, indicating their potential as antimicrobial agents. For example, specific pyrimidines showed activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting their potential in combating bacterial infections (Lahmidi et al., 2019).
Anticancer Activity : Another area of interest is the anticancer potential of triazolo[4,5-d]pyrimidin derivatives. Studies have shown that certain compounds exhibit moderate anticancer activity, suggesting their utility in cancer research and potential therapeutic applications. The investigation into these compounds' mechanisms of action and their effects on cancer cells can provide valuable insights into new cancer treatments (Lu Jiu-fu et al., 2015).
Supramolecular Chemistry
- Supramolecular Assemblies : Pyrimidine derivatives are also explored in the context of supramolecular chemistry. For instance, studies on dihydropyrimidine derivatives have demonstrated their suitability as ligands for co-crystallization, leading to novel supramolecular assemblies. These findings open up possibilities for the development of new materials and the exploration of their properties in various scientific and technological applications (Fonari et al., 2004).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities, potential applications, and optimization of its synthesis process. Given the known activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent .
Propiedades
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O/c1-11-5-6-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-2-4-13(19)7-12/h2-8,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRXGIFEJBRPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2577312.png)

![4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2577314.png)
![4-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2577315.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2577318.png)


![tert-butyl 4-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidine-1-carboxylate](/img/structure/B2577323.png)

![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-N-[(methoxyamino)methylene]acetamide](/img/structure/B2577326.png)
![3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2577332.png)